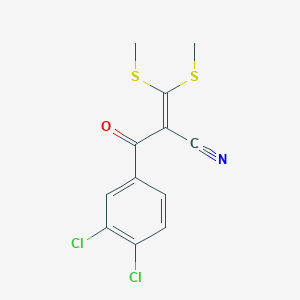

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile

Description

Properties

IUPAC Name |

2-(3,4-dichlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NOS2/c1-17-12(18-2)8(6-15)11(16)7-3-4-9(13)10(14)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENHEEFVEJISPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)C1=CC(=C(C=C1)Cl)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile typically involves the reaction of 3,4-dichlorobenzoyl chloride with appropriate acrylonitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce dichlorobenzoyl and acrylonitrile functionalities.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dichlorobenzoyl chloride

- 3,5-Dichlorobenzoyl chloride

- 2,3-Dichlorobenzoyl chloride

Uniqueness

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile is unique due to the presence of both dichlorobenzoyl and acrylonitrile groups, along with two methylthio substituents. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile (CAS No. 62487-66-5) is an organic compound known for its unique chemical structure, which includes dichlorobenzoyl and acrylonitrile groups along with two methylthio substituents. This combination of functional groups has led to investigations into its biological activity, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 318.24 g/mol

- IUPAC Name : 2-(3,4-dichlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with cellular pathways, leading to various observed effects. The exact mechanisms are still under investigation but are believed to involve:

- Enzyme Inhibition : Potential inhibition of topoisomerases, which are crucial for DNA replication and repair.

- Cellular Pathway Interference : Disruption of signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that 2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Anticancer Properties

Preliminary studies suggest potential anticancer effects, particularly against certain cancer cell lines. It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or by inducing oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Enzyme Inhibition | Potential inhibitor of topoisomerases |

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines, treatment with varying concentrations of 2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological implications:

- Cytotoxicity : The compound exhibits cytotoxic effects at high concentrations, necessitating further studies to determine safe dosage levels.

- Environmental Impact : As with many synthetic compounds, understanding its environmental persistence and potential bioaccumulation is crucial for assessing overall safety.

Q & A

Q. What are the optimized synthetic routes for 2-(3,4-Dichlorobenzoyl)-3,3-bis(methylthio)acrylonitrile, and how are intermediates monitored?

The synthesis involves multi-step condensation reactions. For example, intermediates like 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile are prepared by reacting ethyl 3-methyl-2-benzofurancarboxylate with acetonitrile under sodium hydride catalysis. Subsequent treatment with carbon disulfide and methyl iodide forms the bis(methylthio)acrylonitrile scaffold . Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .

| Key Synthesis Parameters |

|---|

| Temperature: 60–80°C |

| Catalysts: NaH, CH3I |

| Solvents: DMF, ethanol |

| Yield optimization: 70–78% |

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and X-ray crystallography are essential. For example, single-crystal X-ray diffraction confirmed the triclinic structure of a related bis(methylthio)acrylonitrile derivative, with bond lengths (e.g., S1–C12: 1.747 Å) and angles matching DFT/B3LYP/6-311G(d,p) calculations . Infrared (IR) spectroscopy identifies functional groups like nitriles (2212 cm⁻¹) and carbonyls (1694 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound class?

Bis(methylthio)acrylonitrile derivatives exhibit moderate antimicrobial activity. In vitro testing against Klebsiella pneumoniae and Candida albicans showed inhibition comparable to ciprofloxacin and fluconazole, with IC50 values determined via disc diffusion assays .

| Antimicrobial Activity (Compound 5) |

|---|

| K. pneumoniae: 12 mm inhibition zone |

| C. albicans: 14 mm inhibition zone |

| Reference drugs: Ciprofloxacin (15 mm), Fluconazole (16 mm) |

Advanced Research Questions

Q. How do computational methods (DFT, FMO, MEP) explain the reactivity and stability of bis(methylthio)acrylonitriles?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps. For example, the HOMO-LUMO gap (4.2 eV) correlates with stability, while MEP surfaces highlight nucleophilic regions at the nitrile and carbonyl groups . These models guide predictions of regioselectivity in reactions like nucleophilic substitutions.

Q. What strategies resolve contradictions between experimental and computational bond parameters?

Discrepancies in bond lengths (e.g., S–C experimental: 1.747 Å vs. DFT: 1.752 Å) arise from solid-state vs. gas-phase calculations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces) that distort experimental geometries .

Q. How do reaction mechanisms differ for bis(methylthio)acrylonitrile derivatives in heterocyclic ring formation?

The methylthio groups act as leaving sites in nucleophilic aromatic substitution. For instance, reactions with 6-aminothiouracil in DMF yield pyrido[2,3-d]pyrimidine-4-ones via intermediate acrylonitrile potassium salts, as confirmed by LC-MS and <sup>1</sup>H NMR .

| Reaction Pathway Highlights |

|---|

| Intermediate: Potassium acrylonitrile salt |

| Catalyst: Triethylamine (TEA) |

| Solvent: DMF at reflux |

| Yield: 78% |

Q. What role do intramolecular hydrogen bonds play in crystal packing and stability?

X-ray studies reveal intramolecular C–H···O and C–H···S interactions (2.8–3.1 Å) that stabilize the triclinic lattice. Hirshfeld analysis shows 12% H-bond contributions, with π-π stacking (4%) further enhancing thermal stability .

Methodological Considerations

- Data Interpretation : Cross-validate NMR shifts with computational chemical shift databases (e.g., ACD/Labs) to distinguish tautomers .

- Synthetic Optimization : Use response surface methodology (RSM) to model temperature, solvent polarity, and catalyst loading effects on yield .

- Biological Assays : Pair disc diffusion with microdilution assays to quantify minimum inhibitory concentrations (MICs) and avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.